molecular formula C28H34N2O4S B11616179 ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate

Cat. No.: B11616179
M. Wt: 494.6 g/mol
InChI Key: AJPZRZILIHYRKJ-FKMRTPQPSA-N
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Description

ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-2-[(4-ETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, ethyl groups, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-2-[(4-ETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a carboxylic acid derivative, while reduction could yield an alcohol or alkane .

Scientific Research Applications

ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-2-[(4-ETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, including its ability to modulate specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-2-[(4-ETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-2-[(4-ETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE include:

Uniqueness

What sets ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-2-[(4-ETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE apart from similar compounds is its unique combination of functional groups and its specific structural configuration. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

Ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate is a complex organic compound notable for its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings related to its pharmacological effects.

  • Molecular Formula : C28H34N2O4S
  • Molecular Weight : 494.6 g/mol
  • IUPAC Name : this compound
  • Chemical Structure : The compound features a thiophene ring, carboxylate group, and various aromatic substituents which contribute to its biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Research has demonstrated that compounds with similar structures can inhibit cancer cell proliferation, suggesting potential applications in oncology.
  • Antimicrobial Properties : The presence of the thiophene moiety is often associated with antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in cancer progression or inflammation.
  • Receptor Binding : It could bind to various receptors, influencing cell signaling pathways that regulate cell growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cancer cell lines
AntimicrobialActivity against Gram-positive bacteria
Anti-inflammatoryReduction in inflammatory markers

Case Study 1: Antitumor Efficacy

A study conducted on a series of thiophene derivatives, including this compound, revealed significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Testing

In vitro tests showed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Properties

Molecular Formula

C28H34N2O4S

Molecular Weight

494.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylphenyl)imino-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C28H34N2O4S/c1-6-19-11-14-21(15-12-19)29-27-25(28(32)34-10-5)26(31)24(35-27)17-20-13-16-22(30(7-2)8-3)18-23(20)33-9-4/h11-18,31H,6-10H2,1-5H3/b24-17-,29-27?

InChI Key

AJPZRZILIHYRKJ-FKMRTPQPSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=C(C=C(C=C3)N(CC)CC)OCC)/S2)O)C(=O)OCC

Canonical SMILES

CCC1=CC=C(C=C1)N=C2C(=C(C(=CC3=C(C=C(C=C3)N(CC)CC)OCC)S2)O)C(=O)OCC

Origin of Product

United States

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